N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
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Overview
Description
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is an intriguing compound with a complex molecular structure that garners interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide involves a multi-step process beginning with the formation of the thiazole and benzotriazine intermediates. Typically, the synthetic route includes the following key steps:
Thiazole ring formation via condensation reactions.
Benzotriazine synthesis through diazotization and coupling reactions.
Integration of these intermediates through a condensation reaction in the presence of suitable reagents such as acetic anhydride or ammonium acetate under controlled conditions.
Industrial Production Methods: For large-scale production, methods optimizing the yield and purity are employed. Techniques such as continuous flow synthesis and microwave-assisted synthesis might be explored to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reductive conditions can alter the thiazole ring, affecting the overall reactivity.
Substitution: : Electrophilic or nucleophilic substitutions can occur, particularly at the thiazole and benzotriazine rings, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Use of reducing agents such as sodium borohydride.
Substitution: : Conditions may include the use of halogens, organometallics, or specific catalysts to facilitate the reaction.
Major Products Formed: The reactions typically yield modified thiazole or benzotriazine derivatives, which can have significantly altered biological or chemical properties.
Scientific Research Applications
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide has a wide array of applications in scientific research:
Chemistry: : Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Plays a role in the study of enzymatic inhibition, impacting biochemical pathways.
Medicine: : Investigated for its potential as a therapeutic agent due to its inhibitory effects on specific enzymes or receptors.
Industry: : Utilized in the development of novel materials or as a precursor in chemical manufacturing.
Mechanism of Action
The compound exerts its effects primarily through inhibition mechanisms, where it binds to active sites of enzymes or receptors, preventing their normal function. The exact molecular targets may include kinase enzymes or other regulatory proteins involved in critical cellular pathways. By blocking these targets, the compound can modulate biological processes, leading to potential therapeutic applications.
Comparison with Similar Compounds
N-[4-(aminomethyl)-1,3-thiazol-2-yl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
N-[4-(methylaminomethyl)-1,3-thiazol-2-yl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
Thiazole-2-yl derivatives and benzotriazine analogs
So, there you go
Properties
IUPAC Name |
2-[2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3S/c15-11(21)5-8-7-24-14(16-8)17-12(22)6-20-13(23)9-3-1-2-4-10(9)18-19-20/h1-4,7H,5-6H2,(H2,15,21)(H,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUCWVNPLDMVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=NC(=CS3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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